6-chloro-3-methyl-1H-quinazoline-2,4-dione
Overview
Description
6-chloro-3-methyl-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1H-quinazoline-2,4-dione typically involves the reaction of anthranilic acid with potassium cyanate to form o-ureidobenzoic acid, which is then cyclized by heating with acid or base to yield the desired quinazoline-2,4-dione . Another method involves the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different substituents into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .
Scientific Research Applications
6-chloro-3-methyl-1H-quinazoline-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 6-bromo-3-methyl-1H-quinazoline-2,4-dione
- 6-methoxy-3-methyl-1H-quinazoline-2,4-dione
- 6-chloro-3-ethyl-1H-quinazoline-2,4-dione
Uniqueness
6-chloro-3-methyl-1H-quinazoline-2,4-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups can enhance its stability and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-chloro-3-methyl-1H-quinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIWQURLFCAYHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)Cl)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307725 | |
Record name | NSC194821 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15949-47-0 | |
Record name | NSC194821 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC194821 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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